2-(2-phenoxyethylsulfanyl)-1H-indole

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

- Other Names : β-Hydroxyethyl phenyl ether, β-Phenoxyethyl alcohol, Arosol, Phenoxyethanol, and more .

Synthesis Analysis

The synthesis of this compound involves several methods. One approach is to react catechol with ethyl sulfate under basic catalyst and phase-transfer catalyst conditions, yielding high-purity o-ethoxyphenol. Subsequently, o-ethoxyphenol reacts with 1,2-dibromoethane to form a crude product of 2-(2-ethoxyphenoxy)ethyl bromide. Further purification using ethanol recrystallization results in high-purity 2-(2-ethoxyphenoxy)ethyl bromide, which serves as an intermediate for preparing tamsulosin hydrochloride .

Molecular Structure Analysis

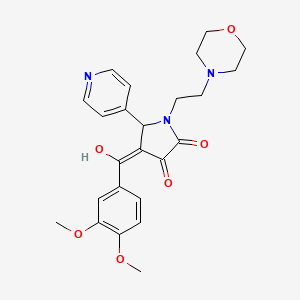

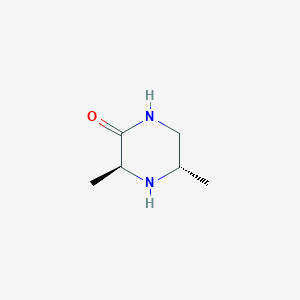

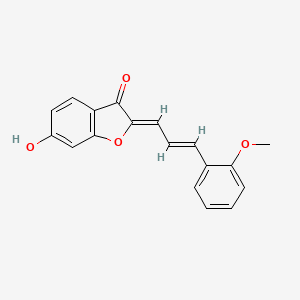

The molecular structure of 2-(2-phenoxyethylsulfanyl)-1H-indole consists of an indole ring with a phenoxyethylsulfanyl group attached. The sulfur atom bridges the phenoxyethyl group and the indole ring. The compound’s 3D structure can be visualized using software tools .

Chemical Reactions Analysis

One notable reaction involving 2-(2-phenoxyethylsulfanyl)-1H-indole is its synthesis from phenol and ethylene carbonate. Under specific conditions, it is possible to obtain total selectivity to phenoxyethanol with high yields. An autocatalytic phenomenon occurs due to the higher basicity of 2-phenoxyethanol compared to phenol .

Scientific Research Applications

Synthesis and Functionalization of Indoles

Indole derivatives, including those related to 2-(2-phenoxyethylsulfanyl)-1H-indole, are integral to creating a wide array of biologically active and structurally diverse compounds. Palladium-catalyzed reactions have emerged as a powerful tool in the arsenal of organic chemists for the synthesis and functionalization of indoles. This method is particularly valued for its tolerance to a wide range of functionalities, allowing for application to complex molecules. Such synthetic routes are critical for producing fine chemicals, pharmaceutical intermediates, and active ingredients efficiently and with minimal waste (Cacchi & Fabrizi, 2005).

Advanced Organic Dyes and Materials

Indeno[1,2-b]indole-based organic dyes demonstrate the potential of indole derivatives in dye-sensitized solar cells (DSSCs), showcasing their effectiveness as photosensitizers. These dyes, featuring a D–π–A structure with an indeno[1,2-b]indole donor, exhibit notable photovoltaic performance. Their application represents a promising direction for the development of efficient organic dyes for renewable energy technologies (Qian et al., 2016).

Biological and Pharmacological Activities

Indole scaffolds are prominent in synthetic drug molecules due to their wide range of biological activities. 2-Arylindoles, a class of indole derivatives, have shown potential in antibacterial, anticancer, anti-inflammatory, and antiviral applications, among others. The diverse biological activities of these compounds underline the importance of indole-based research in drug development (Sravanthi & Manju, 2016).

Mechanism of Action

properties

IUPAC Name |

2-(2-phenoxyethylsulfanyl)-1H-indole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15NOS/c1-2-7-14(8-3-1)18-10-11-19-16-12-13-6-4-5-9-15(13)17-16/h1-9,12,17H,10-11H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPUPFUPOJLGSIA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OCCSC2=CC3=CC=CC=C3N2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15NOS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl 3-(5-{[(benzoyloxy)imino]methyl}-2-furyl)-2-thiophenecarboxylate](/img/structure/B2589808.png)

![N-[2-(dipropylsulfamoyl)ethyl]-3-methoxybenzamide](/img/structure/B2589809.png)

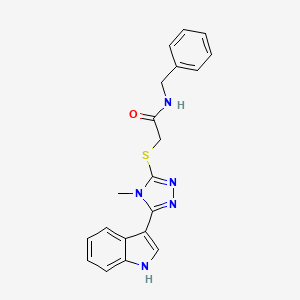

![2-naphthalen-1-yl-N-[(5E)-4-oxo-5-(pyridin-2-ylmethylidene)-2-sulfanylidene-1,3-thiazolidin-3-yl]acetamide](/img/structure/B2589811.png)

![N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)cyclohexanecarboxamide](/img/structure/B2589822.png)

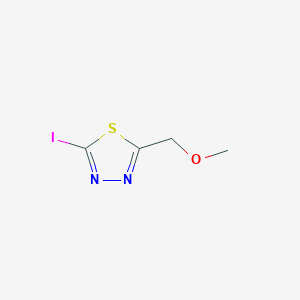

![N-(5-((imidazo[1,2-a]pyridin-2-ylmethyl)thio)-1,3,4-thiadiazol-2-yl)-4-methyl-1,2,3-thiadiazole-5-carboxamide](/img/structure/B2589824.png)

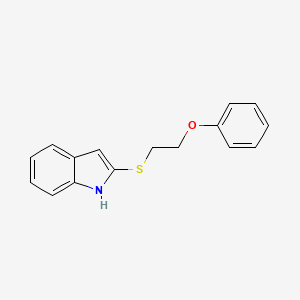

![N-(2-methyl-3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)thiophene-2-sulfonamide](/img/structure/B2589825.png)